![molecular formula C11H15FN2O4S2 B2752995 3-((4-fluorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide CAS No. 1448052-05-8](/img/structure/B2752995.png)
3-((4-fluorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide
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Overview
Description
Sulfonyl fluorides, such as the one in your query, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They are a class of condensation heterochain polymers containing sulfonic groups (‒SO2–) in the main chain .
Synthesis Analysis
Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . A process for the preparation of 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid involves reacting 3-chloro-2-methyl-2-hydroxypropionic acid with a salt of 4-fluorophenylsulfinic acid .
Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various methods. For instance, three-dimensional electrostatic potential diagrams can be mapped, and the frontier orbital energies and energy bandgaps of the molecules can be computed .
Chemical Reactions Analysis
Sulfonyl fluorides have been widely utilized in Sulfur (VI) Fluoride Exchange (SuFEx) as the latest reaction for click chemistry . An efficient photocatalytic transformation of vinyl fluorosulfates to aromatic β-keto sulfonyl fluorides has also been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various methods. For instance, the thermal resistance and high strength properties of aromatic polysulfones in a wide range of temperatures allow classifying them as polymers of high-performance assignment .
Scientific Research Applications
Molecular Spectroscopy and Tautomeric Behavior
Sulfonamide derivatives are crucial in studies exploring molecular conformation and tautomeric forms, which directly impact their pharmaceutical and biological activities. Research conducted by Erturk et al. (2016) on sulfonamide derivatives using spectroscopic methods highlights their importance in understanding molecular behavior relevant to bioorganics and medicinal chemistry (Erturk, Gumus, Dikmen, & Alver, 2016).
Fluorescent Molecular Probes
The synthesis and investigation of fluorescent solvatochromic dyes incorporating sulfonamide structures, as discussed by Diwu et al. (1997), demonstrate their application in developing ultrasensitive fluorescent molecular probes. These probes are used to study a variety of biological events and processes, leveraging their strong solvent-dependent fluorescence for enhanced sensitivity (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Polymorphism Studies
The effect of fluorine groups in the polymorphism of aromatic sulfonamides has been explored by Terada et al. (2012). Their work on fluorine-substituted N-(2-phenoxyphenyl)benzene sulfonamides reveals insights into polymorphism and pseudopolymorphism, contributing to material science and drug formulation research (Terada, Katagiri, Masu, Danjo, Sei, Kawahata, Tominaga, Yamaguchi, & Azumaya, 2012).
Antimicrobial Activity and Molecular Docking
Janakiramudu et al. (2017) synthesized sulfonamides and carbamates from 3-fluoro-4-morpholinoaniline, demonstrating their potent antimicrobial activity and conducting molecular docking studies. This research highlights the role of sulfonamide derivatives in antimicrobial drug development and their potential mechanisms of action (Janakiramudu, Rao, Srikanth, Madhusudhana, Murthy, Devamma, Chalapathi, & Raju, 2017).
Synthesis and Properties of Sulfonated Polymers
Research on sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups for fuel-cell applications by Bae, Miyatake, and Watanabe (2009) exemplifies the application of sulfonamide derivatives in material science. These polymers show promising characteristics for fuel-cell applications due to their high proton conductivity and mechanical properties (Bae, Miyatake, & Watanabe, 2009).
Safety And Hazards
Safety data sheets for similar compounds suggest that they may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N,N-dimethylazetidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O4S2/c1-13(2)20(17,18)14-7-11(8-14)19(15,16)10-5-3-9(12)4-6-10/h3-6,11H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVFYXLAVDAODZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-fluorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide |
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